Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol . It is known for its unique structure, which includes a cyclopropyl group and a dioxopyrrolidine ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of cyclopropylamine with ethyl 4,5-dioxopyrrolidine-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce hydroxyl derivatives .
Scientific Research Applications
Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate include:
- Ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-3-quinolinecarboxylate
- Ethyl 1-cyclopropyl-4,5-dioxo-3-pyrrolidinecarboxylate
Uniqueness
This compound is unique due to its specific combination of a cyclopropyl group and a dioxopyrrolidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-2-15-10(14)7-5-11(6-3-4-6)9(13)8(7)12/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQDPDKTNWFGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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